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17-Hydroxy Capsaicin - 69173-71-3

17-Hydroxy Capsaicin

Catalog Number: EVT-396292
CAS Number: 69173-71-3
Molecular Formula: C18H27NO4
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A metabolite of Capsaicin

Capsaicin

Compound Description: Capsaicin is a pungent alkaloid found in chili peppers (Capsicum species) [, , ]. It is the primary compound responsible for the characteristic spiciness of these peppers. Capsaicin exhibits various biological activities, including analgesic, anti-inflammatory, and anticancer effects.


N-Benzylbutanamide (AN1)

Compound Description: N-Benzylbutanamide (AN1) is a capsaicin analog with a simplified structure. It has been studied for its potential cytotoxic effects [].

Relevance: AN1 represents a structural modification of 17-Hydroxy Capsaicin, where the hydroxyl group from the vanillyl moiety is removed, and the acyl chain is reduced to three carbons []. Comparing the biological activities of AN1 with 17-Hydroxy Capsaicin could help elucidate the importance of specific structural features in capsaicinoids.


N-(3-Methoxybenzyl)butanamide (AN2)

Compound Description: N-(3-Methoxybenzyl)butanamide (AN2) is another capsaicin analog studied alongside AN1 for its potential cytotoxic activity [].

Relevance: Similar to AN1, AN2 is structurally related to 17-Hydroxy Capsaicin through modifications in the vanillyl moiety and acyl side chain []. In AN2, a methoxy group replaces the hydroxyl group at the meta position of the benzyl group, while maintaining the shortened three-carbon acyl chain. This structural comparison highlights the potential impact of substituent groups on the biological activity of these capsaicin analogs.


N-(4-Hydroxy-3-methoxybenzyl)butanamide (AN3)

Compound Description: N-(4-Hydroxy-3-methoxybenzyl)butanamide (AN3) is a capsaicin analog that retains the vanillyl group (4-hydroxy-3-methoxybenzyl) found in capsaicin but has a shorter acyl chain [].


N-(4-Hydroxy-3-methoxybenzyl)hexanamide (AN4)

Compound Description: N-(4-Hydroxy-3-methoxybenzyl)hexanamide (AN4), another capsaicin analog, is investigated for its cytotoxic properties [].

Relevance: AN4 shares the vanillyl group with capsaicin and 17-Hydroxy Capsaicin but possesses a six-carbon acyl chain []. These variations in the acyl chain length among the analogs highlight its potential role in influencing the potency and specific biological activities of these compounds.


N-(4-Hydroxy-3-methoxybenzyl)tetradecanamide (AN5)

Compound Description: N-(4-Hydroxy-3-methoxybenzyl)tetradecanamide (AN5) is a capsaicin analog with a significantly longer fourteen-carbon acyl chain while retaining the vanillyl group [].

Relevance: AN5, similar to other analogs in this list, is grouped with 17-Hydroxy Capsaicin due to its structural resemblance to capsaicin. It highlights the impact of acyl chain length on biological activity, particularly cytotoxicity in this context [].


N-(4-Hydroxy-3-methoxybenzyl)acrylamide (HMBA)

Compound Description: N-(4-Hydroxy-3-methoxybenzyl)acrylamide (HMBA) is a derivative of capsaicin utilized in creating double-network hydrogels for marine antifouling applications [].


17-Hydroxy Wortmannin (17-HW)

Compound Description: 17-Hydroxy Wortmannin (17-HW) is a derivative of wortmannin, a fungal metabolite known for its inhibitory effects on phosphoinositide 3-kinases (PI3Ks) []. 17-HW specifically inhibits the PIK3C3-Beclin 1 (BECN1) complex, thereby impacting autophagy activity [].

Overview

17-Hydroxy Capsaicin is a derivative of capsaicin, the active component responsible for the pungency of chili peppers. This compound has garnered attention due to its potential biological activities, including analgesic, anti-inflammatory, and anticancer properties. The molecular formula of 17-Hydroxy Capsaicin is C18H25NO4, and it features a hydroxyl group at the 17th carbon position of the capsaicin structure.

Source

17-Hydroxy Capsaicin is primarily derived from capsaicin, which is obtained from various species of chili peppers, particularly from the genus Capsicum. The extraction and purification processes can involve solvent extraction methods or advanced chromatographic techniques to isolate capsaicin before its hydroxylation to form 17-Hydroxy Capsaicin.

Classification

This compound falls under the category of capsaicinoids, which are a group of chemical compounds found in chili peppers. Capsaicinoids are known for their pungent flavor and various pharmacological properties. 17-Hydroxy Capsaicin is classified as a phenolic compound due to the presence of a hydroxyl group attached to an aromatic ring.

Synthesis Analysis

Methods

The synthesis of 17-Hydroxy Capsaicin typically involves the hydroxylation of capsaicin. Several methods can achieve this transformation:

  • Oxidation with Hydrogen Peroxide: This method utilizes hydrogen peroxide as an oxidizing agent in the presence of a catalyst to introduce the hydroxyl group at the 17th position.
  • Industrial Production: Continuous flow synthesis techniques are increasingly used for industrial production, offering more efficient and environmentally friendly alternatives to traditional batch synthesis. This process often involves three main steps: formation of benzaldehyde oximes, reduction of oximes, and N-acylation with carboxylic acids.

Technical Details

The hydroxylation reaction conditions typically require careful control of temperature and pH to maximize yield and minimize by-products. The use of catalysts such as transition metals can enhance reaction rates and selectivity.

Molecular Structure Analysis

Structure

The molecular structure of 17-Hydroxy Capsaicin can be represented as follows:

  • Molecular Formula: C18H25NO4
  • Molecular Weight: Approximately 325.39 g/mol
  • Structural Features: The compound consists of an aromatic ring with a long hydrophobic tail containing an amine group and a hydroxyl group at the 17th carbon.

Data

The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into molecular connectivity and mass-to-charge ratios.

Chemical Reactions Analysis

Reactions

17-Hydroxy Capsaicin can undergo several chemical reactions:

  • Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group may be substituted with other functional groups through nucleophilic substitution reactions.

Technical Details

The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For example, oxidation reactions typically require acidic or basic conditions depending on the reagent used.

Mechanism of Action

The mechanism by which 17-Hydroxy Capsaicin exerts its effects involves interaction with specific molecular targets in biological systems. One key target is the transient receptor potential vanilloid 1 receptor (TRPV1), which plays a crucial role in pain perception and inflammatory responses.

Process

Upon binding to TRPV1, 17-Hydroxy Capsaicin activates signaling pathways that lead to increased intracellular calcium levels, resulting in pain modulation and potential anti-inflammatory effects. This interaction also triggers the release of neuropeptides that contribute to its analgesic properties .

Data

Studies have shown that modifications in the structure of capsaicinoids can alter their potency and efficacy at TRPV1, making 17-Hydroxy Capsaicin a subject of interest for further pharmacological research.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point range is generally reported between 80°C to 90°C.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents; care should be taken during storage and handling .
Applications

17-Hydroxy Capsaicin has diverse applications across various fields:

  • Scientific Research: Used as a model compound for studying the reactivity of hydroxylated capsaicinoids and their derivatives.
  • Biology: Investigated for its role in cellular signaling pathways related to pain and inflammation.
  • Medicine: Studied for potential therapeutic effects, including analgesic properties in pain management therapies.
  • Industry: Utilized in developing new pharmaceuticals, cosmetics, and food products due to its bioactive properties .

Properties

CAS Number

69173-71-3

Product Name

17-Hydroxy Capsaicin

IUPAC Name

(E)-9-hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C18H27NO4/c1-14(13-20)7-5-3-4-6-8-18(22)19-12-15-9-10-16(21)17(11-15)23-2/h5,7,9-11,14,20-21H,3-4,6,8,12-13H2,1-2H3,(H,19,22)/b7-5+

InChI Key

OCVIWAFGWPJVGZ-FNORWQNLSA-N

SMILES

CC(CO)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Synonyms

(6E)-9-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide; ω-Hydroxycapsaicin;

Canonical SMILES

CC(CO)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Isomeric SMILES

CC(CO)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC

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